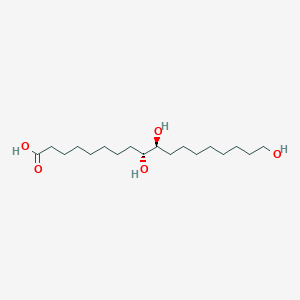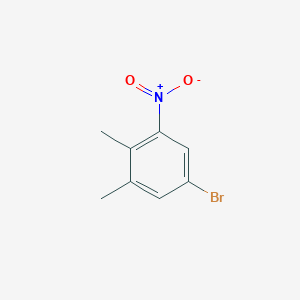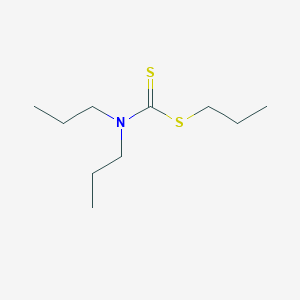![molecular formula C15H14O4 B097559 2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl- CAS No. 18142-17-1](/img/structure/B97559.png)
2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as plumbagin and is derived from the roots of the medicinal plant Plumbago zeylanica. Plumbagin has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 2H-Naphtho[1,8-bc]furan has been studied for its synthesis methods and chemical properties. For example, it forms a stable salt when C-protonated and can be oxidized by air to produce 8-hydroxy-1-naphthaldehyde. This compound also undergoes oxidation reactions leading to products structurally similar to gossypol (Berry & Smith, 1972).
Chemical Reactions and Derivatives
- Studies have explored the creation of various derivatives through reactions like the Diels-Alder reaction and other cycloadditions. For instance, 7-Arylidene-2H,6H-naphtho[1,8-bc]furan-2,6-diones have been synthesized, demonstrating interesting chemical properties and potential applications in organic chemistry (Bouaziz, Fillion, & Pinatel, 1993).
Electrophilic Substitution Reactions
- Electrophilic substitution reactions of 4,5-Dihydro-3H-naphtho[1,8-bc]furans have been investigated, offering insights into the chemical behavior of these furan derivatives and their potential applications in synthetic chemistry (Horaguchi & Abe, 1978).
Applications in Sensing Technologies
- Certain derivatives, like naphtho[2,3-b]furan-4,9-diones, have been found to exhibit selective response to specific cations, indicating potential uses in the development of chromogenic sensors for detecting elements like Hg2+ and Pd2+ in various media (Tang, Zhang, Zeng, & Zhou, 2017).
Natural Occurrence and Extraction
- Research includes the study of naphtho[2,3-b]furan-4,9-diones and related compounds in natural sources, such as in the extracts of Tabebuia avellanedae, a plant species. This highlights the occurrence of these compounds in nature and their potential extraction for various applications (Steinert, Khalaf, & Rimpler, 1995).
Green Synthesis Approaches
- Innovative methods have been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones, emphasizing environmentally friendly approaches. For instance, a water-based synthesis method presents a greener alternative for producing these compounds (Teimouri & Bazhrang, 2008).
Eigenschaften
CAS-Nummer |
18142-17-1 |
|---|---|
Produktname |
2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl- |
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
5-hydroxy-3,3,7,11-tetramethyl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12)-tetraene-9,10-dione |
InChI |
InChI=1S/C15H14O4/c1-6-5-8(16)11-10-9(6)13(18)12(17)7(2)14(10)19-15(11,3)4/h5,16H,1-4H3 |
InChI-Schlüssel |
AGQMXCDPDAUABZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C3=C1C(=O)C(=O)C(=C3OC2(C)C)C)O |
Kanonische SMILES |
CC1=CC(=C2C3=C1C(=O)C(=O)C(=C3OC2(C)C)C)O |
Synonyme |
3-hydroxy-2,2,5,8-tetramethyl-2H-naphthol(1,8-bc)furan-6,7-quinone dehydrooxoperezinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)











![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)
